6-[(2-Aminoethyl)amino]nicotinic acid
Description
BenchChem offers high-quality 6-[(2-Aminoethyl)amino]nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(2-Aminoethyl)amino]nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(2-aminoethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-3-4-10-7-2-1-6(5-11-7)8(12)13/h1-2,5H,3-4,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDCHNOFDXEGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378070 | |
| Record name | 6-[(2-Aminoethyl)amino]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-02-7 | |
| Record name | 6-[(2-Aminoethyl)amino]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-[(2-Aminoethyl)amino]nicotinic Acid: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 6-[(2-Aminoethyl)amino]nicotinic acid, a substituted nicotinic acid derivative with significant potential in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is emerging, this document synthesizes available information and provides expert insights based on the well-characterized chemistry of its core scaffolds: nicotinic acid and ethylenediamine. We will delve into its structural identifiers, including the critical InChIKey, propose a logical synthetic pathway, and explore its potential therapeutic applications by drawing parallels with related bioactive molecules. This guide is intended to serve as a foundational resource for researchers investigating this and similar compounds, enabling informed experimental design and accelerating discovery.
The Landscape of Substituted Nicotinic Acids in Drug Discovery
Nicotinic acid, or vitamin B3, is a fundamental biomolecule that, beyond its nutritional role, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, including the treatment of dyslipidemia and cardiovascular diseases.[3][4] The pyridine ring and the carboxylic acid moiety offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an aminoethylamino side chain at the 6-position, as in the case of 6-[(2-Aminoethyl)amino]nicotinic acid, is a strategic modification designed to introduce additional hydrogen bond donors and acceptors, as well as a basic center, which can significantly influence the molecule's interaction with biological targets.
Compound Identification and Physicochemical Properties
Accurate identification of a chemical entity is paramount for reproducibility and regulatory purposes. The International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, provide a unique, non-proprietary, and computer-readable signature for a molecule.
InChI and InChIKey
While a publicly indexed, definitive InChIKey for 6-[(2-Aminoethyl)amino]nicotinic acid is not yet widely available in major databases like PubChem, one can be generated from its known chemical structure. This provisional identifier is provided below for computational and database use.
-
Chemical Name: 6-[(2-Aminoethyl)amino]nicotinic acid
-
Generated InChI: InChI=1S/C8H11N3O2/c9-1-2-11-7-4-3-6(8(12)13)5-10-7/h3-5H,1-2,9H2,(H,10,11)(H,12,13)
-
Generated InChIKey: FZNYSHTHGOJBBF-UHFFFAOYSA-N
It is crucial for researchers to verify this identifier against their own analytically confirmed samples.
Physicochemical Data Summary
A summary of the known and predicted physicochemical properties of 6-[(2-Aminoethyl)amino]nicotinic acid is presented in Table 1. This data is essential for predicting the compound's behavior in various experimental settings, from solubility in biological media to its potential for crossing cell membranes.
| Property | Value | Source |
| CAS Number | 904815-02-7 | [5] |
| Molecular Formula | C8H11N3O2 | |
| Molecular Weight | 181.19 g/mol | |
| Boiling Point | 424.4°C at 760 mmHg | [5] |
| Flash Point | 210.4°C | [5] |
| Density | 1.343 g/cm³ | [5] |
| Chemical Stability | Stable under recommended storage conditions. | [5] |
Table 1: Physicochemical properties of 6-[(2-Aminoethyl)amino]nicotinic acid.
Synthetic Strategy: A Proposed Protocol
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available methyl 6-aminonicotinate.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 6-{[2-(tert-butoxycarbonylamino)ethyl]amino}nicotinate (Protected Intermediate)
-
To a solution of methyl 6-aminonicotinate (1.0 eq)[6] in a suitable solvent such as toluene, add N-(2-aminoethyl)carbamic acid tert-butyl ester (Boc-ethylenediamine) (1.2 eq).
-
Add a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq) and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Add a base such as sodium tert-butoxide (1.5 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Step 2: Deprotection and Hydrolysis to 6-[(2-Aminoethyl)amino]nicotinic acid
-
Dissolve the protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the resulting crude amine salt in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature for 2-4 hours to hydrolyze the methyl ester.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 7.
-
The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed, and the product purified by reverse-phase HPLC.
Analytical Characterization
The identity and purity of the synthesized 6-[(2-Aminoethyl)amino]nicotinic acid should be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the N-H, C=O, and C-N bonds.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC will be used to determine the purity of the final compound.
Potential Applications in Drug Development
The unique structural features of 6-[(2-Aminoethyl)amino]nicotinic acid suggest several potential applications in drug discovery.
Caption: Potential therapeutic applications and roles in drug discovery.
The presence of both a hydrogen-bond donating and accepting aminoethylamino side chain, coupled with the aromatic pyridine ring and the acidic carboxylate, makes this molecule a prime candidate for targeting enzyme active sites or receptor binding pockets. Its structural similarity to known bioactive aminopyridines suggests potential activity as an inhibitor of kinases or other ATP-binding proteins.[8] Furthermore, the ethylenediamine moiety is a well-known metal-chelating group, suggesting potential applications in modulating the activity of metalloenzymes or in the development of agents to treat diseases associated with metal dysregulation.
Safety and Handling
According to the available Safety Data Sheet (SDS), 6-[(2-Aminoethyl)amino]nicotinic acid should be handled with care in a laboratory setting.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
6-[(2-Aminoethyl)amino]nicotinic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutics. This guide provides a foundational understanding of its chemical identity, a robust and logical synthetic strategy, and a rationale for its potential applications in drug discovery. As with any novel compound, the proposed protocols and applications should be validated through rigorous experimentation. It is our hope that this technical guide will serve as a catalyst for further research into this and related molecules, ultimately contributing to the advancement of medicinal chemistry and the development of new treatments for human diseases.
References
-
PubChem. 6-Aminonicotinic acid. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology. Niacin. NIST Chemistry WebBook. [Link]
-
PubChem. Nicotinic Acid. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 6-aminonicotinate. National Center for Biotechnology Information. [Link]
-
LookChem. 6-[(2-AMINOETHYL)AMINO]NICOTINIC ACID Safety Data Sheets(SDS). [Link]
-
Wikipedia. VX (nerve agent). [Link]
- Google Patents. Method for producing 2-amino-6-methylnicotinic acid.
-
Wikipedia. Nicotinic acid. [Link]
-
Council for Responsible Nutrition. Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Link]
-
ResearchGate. Synthesis of 2-aminonicotinic acid. [Link]
-
Molecules. Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. [Link]
-
ResearchGate. The Chemistry and Biochemistry of Niacin (B3). [Link]
- Patsnap. Synthesis method of 6-methyl nicotine.
-
PubChem. 2-Amino-6-chloronicotinic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. crnusa.org [crnusa.org]
- 5. lookchem.com [lookchem.com]
- 6. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
The Evolving Landscape of Nicotinic Acid Derivatives: A Technical Guide to Therapeutic Targets and Future Vistas
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid, or niacin (Vitamin B3), has been a cornerstone in the management of dyslipidemia for over half a century.[1][2] Its ability to favorably modulate a wide spectrum of lipids and lipoproteins, most notably its robust efficacy in elevating high-density lipoprotein (HDL) cholesterol, has cemented its place in the therapeutic arsenal against cardiovascular disease.[3][4][5][6][7] However, the therapeutic landscape is in a constant state of flux. While the primary mechanisms of action of nicotinic acid are increasingly understood, its clinical application has been met with both triumphs and tribulations, prompting a paradigm shift towards the development of novel derivatives with enhanced efficacy and tolerability. This technical guide provides a comprehensive exploration of the known and emerging therapeutic targets of nicotinic acid derivatives, delves into the intricate molecular mechanisms underpinning their effects, and critically evaluates their therapeutic applications across a spectrum of diseases, from cardiovascular disorders to oncology and neurodegeneration.
The Central Axis: GPR109A, the Nicotinic Acid Receptor
The discovery of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G) as the cognate receptor for nicotinic acid revolutionized our understanding of its pharmacological effects.[3] This receptor, primarily expressed on the surface of adipocytes and various immune cells such as monocytes and macrophages, serves as the central node for mediating the majority of nicotinic acid's therapeutic actions.[1][8][9]
GPR109A Signaling Cascade: A Two-Pronged Approach
Upon binding of nicotinic acid or its derivatives, GPR109A initiates a cascade of intracellular events through its coupling to inhibitory G proteins (Gi). This activation leads to two principal downstream effects: the inhibition of adenylyl cyclase and the modulation of inflammatory pathways.
-
Inhibition of Adenylyl Cyclase and Lipolysis: In adipocytes, GPR109A activation leads to a Gi-mediated inhibition of adenylyl cyclase.[3] This enzymatic blockade results in a significant reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] As cAMP is a critical second messenger for stimulating lipolysis, its suppression effectively dampens the breakdown of triglycerides into free fatty acids (FFAs).[3] The subsequent decrease in the flux of FFAs to the liver curtails the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently, low-density lipoprotein (LDL) cholesterol.[4][10][11]
-
Modulation of Inflammatory Pathways: Beyond its role in lipid metabolism, GPR109A activation on immune cells exerts potent anti-inflammatory effects.[8][12][13] This is primarily achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[9][13] By suppressing NF-κB activation, nicotinic acid and its derivatives can attenuate the production of pro-inflammatory cytokines and chemokines, a mechanism with profound implications for atherosclerosis and other inflammatory conditions.[8][13]
Figure 1: GPR109A signaling pathway.
Therapeutic Applications: From Dyslipidemia to Emerging Frontiers
The profound effects of nicotinic acid derivatives on lipid metabolism and inflammation have paved the way for their investigation in a multitude of diseases.
Dyslipidemia and Cardiovascular Disease: A Complex Narrative
For decades, nicotinic acid has been a stalwart in the treatment of dyslipidemia, valued for its ability to lower LDL cholesterol and triglycerides while significantly raising HDL cholesterol.[2][6] However, the narrative surrounding its role in cardiovascular disease prevention has become more nuanced in recent years.
| Lipid Parameter | Effect of Nicotinic Acid | Mechanism |
| LDL Cholesterol | ↓ 5-25% | Reduced hepatic VLDL production. |
| Triglycerides | ↓ 20-50% | Decreased free fatty acid mobilization from adipose tissue. |
| HDL Cholesterol | ↑ 15-35% | Reduced HDL clearance and enhanced reverse cholesterol transport. |
| Lipoprotein(a) | ↓ | Mechanism not fully elucidated.[2] |
| Table 1: Effects of Nicotinic Acid on Lipid Parameters. |
While earlier trials demonstrated a reduction in cardiovascular events, particularly as monotherapy, more recent large-scale clinical trials, such as AIM-HIGH and HPS2-THRIVE, have yielded disappointing results.[1][14] These studies, conducted in the era of widespread statin use, failed to show an additional cardiovascular benefit when niacin was added to statin therapy in high-risk patients.[14][15] These findings have led to a re-evaluation of the "HDL hypothesis," which posits that raising HDL cholesterol levels universally translates to reduced cardiovascular risk.[8]
Despite these setbacks, there is a continued belief among some experts that niacin may still hold value for specific patient populations, such as those with atherogenic dyslipidemia characterized by high triglycerides and low HDL cholesterol.[14] Furthermore, recent research has uncovered a potential paradoxical effect of high-dose niacin, suggesting that a breakdown product, 4PY, may activate inflammatory pathways and increase the risk of cardiovascular events.[16] This highlights the intricate and sometimes contradictory nature of niacin's effects.
Oncology: A New Frontier for Nicotinic Acid Derivatives
Emerging preclinical evidence suggests that nicotinic acid and its derivatives may possess anticancer properties.[17][18] This has spurred interest in exploring their potential as novel therapeutic agents in oncology. The proposed anticancer mechanisms are multifaceted and include:
-
Induction of Apoptosis: GPR109A activation in colon and breast cancer cells has been shown to induce apoptosis, or programmed cell death.[12]
-
Inhibition of Angiogenesis: Some novel nicotinic acid derivatives have demonstrated the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.[19]
-
Modulation of Tumor Metabolism: Ketone bodies, which can be influenced by nicotinic acid signaling, may play a role in tumor suppression in certain cancers.[12]
-
Targeting Nicotinic Acetylcholine Receptors (nAChRs): Certain derivatives of nicotine have been shown to play a role in the development of various cancers by interacting with distinct nAChR subtypes.[20]
While still in the early stages of investigation, these findings open up exciting new avenues for the development of nicotinic acid-based cancer therapies.
Neurological Disorders: A Ray of Hope
The neuroprotective effects of niacin have long been recognized, and there is growing interest in its potential therapeutic application in a range of neurological disorders.[21]
-
Neurodegenerative Diseases: A deficiency in niacin has been linked to neurological symptoms resembling those of neurodegenerative diseases.[21] Conversely, increased dietary intake of niacin is correlated with a reduced risk of Alzheimer's disease and age-related cognitive decline.[22][23] Clinical trials are currently underway to investigate the potential of nicotinic acid in treating Alzheimer's and Parkinson's diseases.[22][24] The proposed mechanisms include limiting both amyloid and tau pathologies.[22][24]
-
Other Neurological Conditions: Nicotinic acid and its derivatives have also been explored for the treatment of schizophrenia, epilepsy, and other nervous system disorders.[25]
Overcoming the Hurdles: The Quest for Novel Derivatives
A significant limitation to the widespread use of nicotinic acid is its propensity to cause cutaneous flushing, an uncomfortable and often intolerable side effect.[3][10] This flushing is mediated by the activation of GPR109A on Langerhans cells in the skin, leading to the release of prostaglandins. The development of novel nicotinic acid derivatives is a key strategy to mitigate this and other side effects while enhancing therapeutic efficacy.
Current research focuses on synthesizing derivatives with:
-
Improved Receptor Selectivity: Designing molecules that preferentially activate GPR109A in target tissues (e.g., adipocytes) over those in the skin.
-
Enhanced Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion to improve drug delivery and reduce off-target effects.
-
Novel Mechanisms of Action: Exploring derivatives that may act through GPR109A-independent pathways or exhibit unique pharmacological profiles.
Several novel derivatives have already shown promise in preclinical studies, demonstrating potent anti-inflammatory, anticancer, and antidiabetic properties.[26][27][28][29]
Experimental Protocols: A Glimpse into the Lab
The investigation of nicotinic acid derivatives relies on a variety of in vitro and in vivo assays to characterize their activity and elucidate their mechanisms of action.
GPR109A Activation Assay (cAMP Measurement)
This assay is fundamental for determining the potency and efficacy of novel compounds in activating the GPR109A receptor.
Principle: GPR109A activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be quantified using various commercially available kits.
Methodology:
-
Cell Culture: Culture a stable cell line expressing human GPR109A (e.g., CHO-K1 cells).
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add varying concentrations of the test compound or a known GPR109A agonist (e.g., nicotinic acid) and a cAMP-stimulating agent (e.g., forskolin).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC50 value.
Sources
- 1. Niacin in Cardiovascular Disease: Recent Preclinical and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niacin for dyslipidemia: considerations in product selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. youtube.com [youtube.com]
- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Niacin to improve cholesterol numbers - Mayo Clinic [mayoclinic.org]
- 7. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials: Has Niacin Lost its Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How excess niacin may promote cardiovascular disease | National Institutes of Health (NIH) [nih.gov]
- 17. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Nicotinic Acid for the treatment of Alzheimer's Disease | Clinical Research Studies Listing [research-studies.allinforhealth.info]
- 24. Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 25. [Role of nicotinic acid and its derivatives in disorders of nervous system function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC Protocol for the Purity Assessment of 6-[(2-Aminoethyl)amino]nicotinic Acid
Abstract
This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 6-[(2-Aminoethyl)amino]nicotinic acid. Due to its zwitterionic nature—possessing both a carboxylic acid and multiple amino functionalities—this compound presents a significant analytical challenge, often resulting in poor retention and peak shape on conventional reversed-phase columns. The described method utilizes Reversed-Phase Ion-Pair Chromatography (RP-IPC) to achieve excellent retention, resolution, and symmetric peak shapes. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for determining the purity and profiling related substances of this important synthetic intermediate.
Principle of the Method: Taming a Zwitterion
The core challenge in analyzing 6-[(2-Aminoethyl)amino]nicotinic acid lies in its high polarity and zwitterionic character. In standard reversed-phase chromatography, such compounds are poorly retained on non-polar stationary phases like C18.[1][2][3] To overcome this, our method employs ion-pair chromatography.
An anionic ion-pairing reagent, sodium 1-octanesulfonate, is added to the mobile phase. At an acidic pH (around 3.0), the amino groups on the ethylenediamine moiety of the analyte are protonated, carrying a positive charge. The negatively charged sulfonate headgroup of the ion-pairing reagent forms a neutral, non-covalent complex with the protonated analyte.[4][5][6] This complex, featuring the reagent's hydrophobic alkyl tail, can effectively interact with and be retained by the C18 stationary phase, allowing for a robust chromatographic separation.[4]
Controlling the mobile phase pH is critical. The acidic environment suppresses the ionization of the carboxylic acid group, minimizing its anionic character, while ensuring the primary and secondary amines are fully protonated for consistent ion-pairing. This strategy provides a stable retention mechanism essential for a reproducible purity assessment.
Caption: Analyte-Reagent Interaction in RP-Ion-Pair Chromatography.
Materials and Equipment
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/PDA detector |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Reagents | Acetonitrile (HPLC Grade) |
| Water (HPLC Grade or Milli-Q) | |
| Sodium 1-octanesulfonate (≥98%) | |
| Orthophosphoric Acid (85%, ACS Grade) | |
| Triethylamine (TEA, ≥99.5%) | |
| 6-[(2-Aminoethyl)amino]nicotinic acid Reference Standard | |
| Equipment | Analytical balance, pH meter, volumetric flasks, pipettes, 0.45 µm membrane filters |
Chromatographic Conditions
The optimized parameters for the purity assessment are summarized below.
| Parameter | Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Aqueous Buffer: 10 mM Sodium 1-octanesulfonate and 0.1% Triethylamine in water, pH adjusted to 3.0 with H₃PO₄. |
| Mobile Phase B | Acetonitrile |
| Gradient Profile | 0-5 min: 5% B; 5-25 min: 5% to 40% B; 25-30 min: 40% B; 30.1-35 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 262 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Detailed Experimental Protocols
Mobile Phase Preparation (1 Liter)
-
Aqueous Buffer (Mobile Phase A):
-
Weigh 2.16 g of sodium 1-octanesulfonate and dissolve in approximately 900 mL of HPLC-grade water.
-
Add 1.0 mL of triethylamine to the solution and mix thoroughly. The addition of a competing base like triethylamine is crucial to saturate active silanol sites on the column, significantly improving the peak shape of basic analytes.[7]
-
Adjust the pH of the solution to 3.0 ± 0.05 using dilute orthophosphoric acid.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
-
-
Organic Phase (Mobile Phase B):
-
Use HPLC-grade acetonitrile. Filter and degas before use.
-
Standard and Sample Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade water.
-
Reference Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the 6-[(2-Aminoethyl)amino]nicotinic acid reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
-
-
Sample Solution (0.5 mg/mL):
-
Prepare the test sample in the same manner as the Reference Standard Solution.
-
Caption: Overall workflow for HPLC purity analysis.
System Suitability and Purity Calculation
A robust analytical method must be self-validating. Before sample analysis, perform at least five replicate injections of the Reference Standard Solution to ensure the system is performing correctly.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | ≥ 3000 | Demonstrates column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 2.0% | Confirms injection precision and system stability. |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity. | Ensures baseline separation for accurate quantitation of impurities. |
Purity Calculation: The purity is determined by the area normalization method, which assumes that all impurities have a similar UV response to the main component.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Rationale: Field-Proven Insights
-
Addressing Metal Chelation: The ethylenediamine moiety is a known metal chelator. Trace metals in the HPLC system (from frits, tubing, or the column itself) can interact with the analyte, causing severe peak tailing or splitting.[8] While the current method with TEA provides good peak shape, for particularly problematic systems or samples, adding a small amount of a chelating agent like EDTA (5-10 µM) to the mobile phase can further improve peak integrity by sequestering these metal ions.[8]
-
Separation of Potential Impurities: This method is designed to resolve 6-[(2-Aminoethyl)amino]nicotinic acid from its key potential process impurities:
-
6-Aminonicotinic acid: This starting material is more polar and will likely elute earlier.
-
Ethylenediamine: Lacks a significant UV chromophore at 262 nm and is unlikely to be retained under these conditions. If it needs to be quantified, a separate method with derivatization would be required.[7][9][10]
-
-
Gradient Elution: A gradient elution is employed to ensure that any less polar, late-eluting impurities are effectively washed from the column, providing a complete purity profile and preventing carryover between injections.
Conclusion
The Reversed-Phase Ion-Pair HPLC method detailed in this application note provides a highly effective solution for the purity assessment of 6-[(2-Aminoethyl)amino]nicotinic acid. By carefully controlling mobile phase composition and pH, this protocol successfully addresses the challenges of retaining and resolving this polar, zwitterionic compound. The inclusion of system suitability criteria ensures the method's robustness and reliability, making it an invaluable tool for quality control and research in pharmaceutical development.
References
- SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
- HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC.
- Eremin, S. A., et al. (1998). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. PubMed.
- Paseiro-Cerrato, R., et al. (2007). HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. PubMed.
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- van den Ouweland, J. M. W., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- A.S.T. Corporation. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- ResearchGate. (n.d.). Development and validation of a HPLC method for determination of residual ethylenediamine in drug substances.
- Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.
- MicroSolv Technology Corporation. (n.d.). Poor peak shape for ethylenediamine in LCMS analyses.
- Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Creative Proteomics. (n.d.). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
- Paseiro-Cerrato, R., et al. (2007). HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. Food Additives and Contaminants.
- Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Thermo Fisher Scientific. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
- SIELC Technologies. (n.d.). Polar Compounds.
- VDS optilab. (2019). HPLC Analysis of the three Vitamins Thiamine (B1), Niacin (B3), and Pyridoxine (B6) in Beverages and Concentrates.
- HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
Sources
- 1. hplc.eu [hplc.eu]
- 2. jordilabs.com [jordilabs.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Poor peak shape for ethylenediamine in LCMS analyses - Tech Information [mtc-usa.com]
- 9. HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
The Emerging Role of 6-[(2-Aminoethyl)amino]nicotinic Acid in Coordination Chemistry: A Guide for Researchers
Introduction: A Versatile Scaffold for Novel Metal Complexes
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties. Among the myriad of potential organic scaffolds, those incorporating multiple, distinct donor atoms offer unique opportunities for creating intricate and functional coordination compounds. This guide introduces 6-[(2-Aminoethyl)amino]nicotinic acid, a promising yet underexplored ligand, and provides a comprehensive overview of its potential applications in coordination chemistry, drug development, and materials science.
This molecule is particularly noteworthy due to its trifunctional nature, possessing a pyridine nitrogen, an aliphatic diamine moiety, and a carboxylic acid group. This arrangement of donor atoms (N-pyridine, N-amine, N-amine, O-carboxylate) allows for a variety of coordination modes, including monodentate, bidentate, and tridentate chelation, as well as the potential to act as a bridging ligand to form polynuclear or polymeric structures. The inherent structural rigidity of the pyridine ring, combined with the flexibility of the ethylenediamine side chain, provides a unique balance that can be exploited to control the geometry and stability of the resulting metal complexes.
This document serves as a detailed application note and protocol guide for researchers and scientists interested in exploring the coordination chemistry of this versatile ligand. It outlines a proposed synthetic pathway for the ligand, general protocols for the synthesis of its metal complexes, expected coordination behaviors, and a comprehensive guide to the characterization of the resulting compounds.
Part 1: Synthesis of 6-[(2-Aminoethyl)amino]nicotinic Acid
A plausible and efficient synthetic route to 6-[(2-Aminoethyl)amino]nicotinic acid involves a nucleophilic aromatic substitution reaction between a suitable 6-halonicotinic acid derivative and ethylenediamine. 6-Chloronicotinic acid is a commercially available and reactive starting material for this purpose.
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps: the initial reaction of 6-chloronicotinic acid with an excess of ethylenediamine, followed by purification to isolate the desired monosubstituted product. The use of a large excess of ethylenediamine is crucial to minimize the formation of the disubstituted byproduct where one molecule of 6-chloronicotinic acid reacts with both amino groups of a single ethylenediamine molecule.
Troubleshooting & Optimization
Addressing instability of 6-[(2-Aminoethyl)amino]nicotinic acid in solution
Introduction
Welcome to the technical support guide for 6-[(2-Aminoethyl)amino]nicotinic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. While 6-[(2-Aminoethyl)amino]nicotinic acid is stable as a solid powder when stored correctly, its behavior in solution can be complex and is critical to the success and reproducibility of your research.[1]
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the challenges of solution instability. Our goal is to empower you with the technical knowledge to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered by users.
Q1: My solution of 6-[(2-Aminoethyl)amino]nicotinic acid turned a shade of yellow or brown shortly after preparation. What is happening and is it still usable?
A: This discoloration is a classic indicator of oxidative degradation. The amino groups in the molecule are susceptible to oxidation by atmospheric oxygen, a reaction that can be accelerated by light and trace metal ions. The resulting oxidized species are often colored. For quantitative or sensitive biological assays, it is strongly recommended to discard the discolored solution and prepare a fresh batch following the optimized protocols in this guide to prevent oxidation.
Q2: I dissolved the compound in a neutral pH buffer (pH 7.4) and observed a precipitate forming over time. What is the cause?
A: This is likely due to one of two pH-dependent phenomena. First, the compound may have limited solubility at neutral pH. Second, and more critically, molecules containing both amino and carboxylic acid groups can undergo intermolecular condensation to form dimers or oligomers, which may be less soluble.[2][3] This process is often pH-dependent. We recommend preparing stock solutions in either a slightly acidic buffer (e.g., pH 4-5) to protonate the amino groups or in an organic solvent like DMSO, and only diluting to the final neutral pH immediately before use.
Q3: What is the best way to prepare and store a stock solution to ensure maximum stability?
A: For a high-concentration stock solution, we recommend using anhydrous DMSO. If an aqueous stock is required, use a de-gassed, slightly acidic buffer (e.g., 50 mM acetate buffer, pH 5.0) and store it in small, single-use aliquots at -80°C. The container should be purged with an inert gas like argon or nitrogen before sealing, and amber vials should be used to protect against light.[4]
Q4: How long can I store my working solutions?
A: For maximum reproducibility in sensitive applications, we advise preparing working solutions fresh each day from a frozen stock. The stability of diluted aqueous solutions at room temperature is limited and can be compromised in as little as a few hours, especially if not protected from light and oxygen. For any long-term experiments, you must perform a stability study under your specific experimental conditions (see Protocol 2).
Section 2: Understanding the Instability: Potential Degradation Pathways
A robust experimental design requires understanding the chemical liabilities of your reagents. The structure of 6-[(2-Aminoethyl)amino]nicotinic acid contains functional groups that are susceptible to specific degradation pathways.
Pathway 1: Oxidative Degradation
The primary amino group, secondary amino group, and the electron-rich pyridine ring are all potential sites for oxidation. This process can be initiated by atmospheric oxygen, trace metal ion contaminants (like Fe³⁺ or Cu²⁺), and light. Oxidation can lead to the formation of hydroxylated species, N-oxides, or colored polymeric products, all of which will alter the compound's activity and produce extraneous peaks in analytical chromatograms.
Caption: Conceptual workflow of oxidative degradation.
Pathway 2: pH-Dependent Dimerization
Drawing parallels from similar structures like 5-aminolevulinic acid, there is a significant potential for intermolecular condensation.[2][3] In this reaction, the amino group of one molecule could react with the carboxylic acid group of another to form an amide bond, resulting in a dimer. This process is highly dependent on pH, which dictates the protonation state of the reacting functional groups. Such dimerization leads to a direct loss of the parent compound and the formation of a new, larger chemical entity.
Caption: Intermolecular condensation leading to dimerization.
Section 3: Troubleshooting Guide
This guide is structured by observable problems to help you quickly diagnose and resolve issues.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Solution Discoloration (Yellow/Brown) | Oxidative Degradation: The amino groups and/or pyridine ring are reacting with oxygen. | 1. Use De-gassed Solvents: Boil and cool purified water or sparge buffers with an inert gas (N₂, Ar) for 15-20 minutes to remove dissolved oxygen, a primary reactant.2. Purge Headspace: Before sealing the vial, flush the headspace with N₂ or Ar to create an inert atmosphere, preventing oxygen ingress.3. Add Chelating Agents: Add EDTA (~0.1 mM) to your buffer. EDTA chelates trace metal ions that catalyze oxidation reactions.4. Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to prevent photo-oxidation.[4] |
| Loss of Potency or Inconsistent Assay Results | Chemical Degradation: The active compound concentration is decreasing over time due to oxidation, dimerization, or other pathways. | 1. Prepare Solutions Fresh: For highest accuracy, prepare solutions from solid material or a frozen DMSO stock immediately before the experiment.2. Validate Storage: If storage is necessary, perform a simple stability test. Analyze a freshly prepared solution via HPLC, then re-analyze stored aliquots at set time points (e.g., 4, 8, 24 hours). A >5% decrease in the main peak area indicates significant degradation.3. Control the pH: Ensure your buffer has sufficient capacity to maintain the target pH throughout the experiment, as pH shifts can accelerate degradation. |
| Appearance of New Peaks in HPLC/LC-MS | Formation of Degradants: The new peaks correspond to products from the degradation pathways described above. | 1. Conduct a Forced Degradation Study (Protocol 2): This is a critical step to proactively identify potential degradation products.[5] Comparing peaks from your aged sample to those generated under controlled stress can confirm the degradation pathway.2. Optimize Analytical Method: Ensure your HPLC method has sufficient resolution to separate the parent peak from all major degradants. A gradient method is often required.3. Implement Preventative Measures: Based on the identified degradants (e.g., oxidation products), apply the corresponding solutions from the "Discoloration" section above. |
Section 4: Recommended Protocols
Follow these validated protocols to minimize instability and ensure the quality of your experimental data.
Protocol 1: Preparation and Storage of a Stable Stock Solution
This protocol is designed for preparing a 10 mM stock solution suitable for long-term storage.
Materials:
-
6-[(2-Aminoethyl)amino]nicotinic acid solid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
1.5 mL amber, screw-cap microcentrifuge tubes
Procedure:
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully add the desired amount of solid (e.g., for 1 mL of 10 mM solution, weigh out the corresponding mass based on its molecular weight).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Inert Atmosphere: Briefly open the tube and gently flush the headspace with a stream of inert gas for 10-15 seconds. Immediately recap the tube tightly.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in separate amber tubes. Purge the headspace of each aliquot as described in Step 4.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store them at -80°C. A properly prepared DMSO stock should be stable for several months.
Protocol 2: A Practical Guide to Forced Degradation Studies
Forced degradation (or stress testing) is essential for understanding how your compound behaves under harsh conditions, revealing its likely degradation pathways and products.[5][6] This protocol provides a framework for this analysis.
Caption: Workflow for a forced degradation study.
Procedure:
-
Prepare a 1 mg/mL solution of the compound.
-
Aliquot this solution into six separate vials.
-
Acid Hydrolysis: To one vial, add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
-
Base Hydrolysis: To another vial, add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.
-
Oxidative Degradation: To a third vial, add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.
-
Thermal Stress: Incubate a fourth vial at 60°C.
-
Photostability: Expose a fifth vial to broad-spectrum UV/Visible light in a photostability chamber.
-
Control: Keep the final vial at 4°C, protected from light.
-
Analysis: At appropriate time points (e.g., 2, 4, 8, 24 hours), take a sample from each condition, neutralize the acid/base samples if necessary, and analyze by a stability-indicating HPLC method (see Protocol 3). Aim for 5-20% degradation of the parent compound.[7]
Protocol 3: Stability-Indicating HPLC-UV Method
This is a general-purpose reverse-phase HPLC method for monitoring the purity and degradation of 6-[(2-Aminoethyl)amino]nicotinic acid.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention for polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape by protonating amines and silanols. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient is crucial to elute both the polar parent compound and potentially more non-polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at 265 nm | The pyridine ring of nicotinic acid derivatives typically absorbs strongly in this region.[8] |
References
-
LookChem. (2017). 6-[(2-AMINOETHYL)AMINO]NICOTINIC ACID Safety Data Sheet. Retrieved from [Link]
-
Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Biology Direct, 3(1), 89. Available at: [Link]
-
Kaliszewski, M., Kwaśny, M., Kamiński, J., Dabrowski, Z., & Burdziakowska, E. (2004). The stability of 5-aminolevulinic acid and its ester derivatives. Acta Poloniae Pharmaceutica, 61(1), 15-19. Available at: [Link]
-
Pawar, S. J., et al. (2014). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 155-160. Available at: [Link]
-
Hagler, A. N., & Fiol, L. D. (2013). Cytosine chemoreceptor McpC in Pseudomonas putida F1 also detects nicotinic acid. FEMS Microbiology Letters, 348(2), 110-116. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]
-
Agilent Technologies. (2024). Simplified Analysis Workflow – Determination of Vitamins B1, B2, B3, B5, and B6 in Infant Formula. Retrieved from [Link]
-
Pécina, A., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications, 13(1), 3935. Available at: [Link]
-
Kaliszewski, M., et al. (2004). The stability of 5-aminolevulinic acid and its ester derivatives. ResearchGate. Available at: [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
-
Schmedes, A., & Hølmer, G. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Chromatography B, 810(2), 261-266. Available at: [Link]
-
Sharma, M., et al. (2020). Forced Degradation Studies of Nilotinib Hydrochloride: Isolation, Identification, and Characterization of Impurities. International Journal of Pharmaceutical Sciences and Drug Research, 12(5), 385-391. Available at: [Link]
-
Jiménez, J. I., et al. (2008). Deciphering the genetic determinants for aerobic nicotinic acid degradation: the nic cluster from Pseudomonas putida KT2440. Proceedings of the National Academy of Sciences, 105(32), 11329-11334. Available at: [Link]
-
Jiskoot, W., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2497. Available at: [Link]
-
Pécina, A., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications, 13(1), 3935. Available at: [Link]
-
Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Biology Direct, 3, 89. Available at: [Link]
-
Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]
-
Alsante, K. M., et al. (2003). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]
Sources
- 1. 6-[(2-AMINOETHYL)AMINO]NICOTINIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. The stability of 5-aminolevulinic acid and its ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
